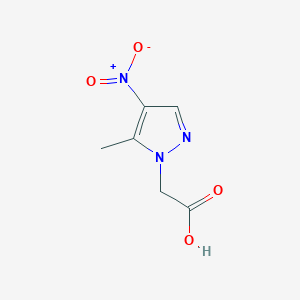

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

説明

Historical Development of Pyrazole Chemistry

The exploration of pyrazole chemistry began in the late 19th century with seminal contributions from German chemists Ludwig Knorr and Hans von Pechmann. In 1883, Knorr first synthesized pyrazole derivatives while investigating antipyretic agents, coining the term "pyrazole" to describe this class of heterocyclic compounds. His work laid the foundation for understanding the structural and electronic properties of pyrazoles, which feature a five-membered aromatic ring with two adjacent nitrogen atoms. Early synthetic methods, such as Pechmann's 1898 protocol using acetylene and diazomethane, demonstrated the reactivity of pyrazole precursors and their potential for functionalization.

The mid-20th century marked a turning point with the isolation of natural pyrazole derivatives, including 1-pyrazolyl-alanine from watermelon seeds in 1959. This discovery challenged the notion that pyrazoles were exclusively synthetic and spurred interest in their biological roles. By the 21st century, advances in catalytic systems and regioselective synthesis enabled the development of complex pyrazole-based pharmaceuticals, such as celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid).

Position of (5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic Acid in Heterocyclic Chemistry

This compound (C₆H₇N₃O₄) represents a structurally sophisticated pyrazole derivative with three distinct functional groups:

- Methyl group at position 5, enhancing steric stability.

- Nitro group at position 4, imparting electron-withdrawing effects.

- Acetic acid moiety at position 1, enabling hydrogen bonding and salt formation.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 185.14 g/mol | |

| Molecular formula | C₆H₇N₃O₄ | |

| SMILES notation | CC1=C(C=NN1CC(=O)O)N+[O-] | |

| pKa (acetic acid group) | ~2.5 (estimated) |

The nitro group at position 4 directs electrophilic substitution reactions to position 3, while the acetic acid side chain facilitates conjugation with biomolecules or metal ions. This compound’s planar pyrazole ring aligns with computational models predicting aromatic stabilization energies of ~25 kcal/mol, comparable to imidazole derivatives.

Research Significance and Applications Overview

This compound serves as a versatile intermediate in medicinal and agrochemical research:

- Pharmaceutical synthesis : Used to develop kinase inhibitors and antimicrobial agents via Suzuki-Miyaura coupling at position 3.

- Agrochemical applications : Nitro-substituted pyrazoles exhibit herbicidal activity by disrupting plant cell mitosis.

- Coordination chemistry : The acetic acid group chelates transition metals, forming complexes with applications in catalysis.

Table 2: Synthetic Routes to this compound

Recent studies highlight its role in synthesizing fused pyrazole-azepine heterocycles, which show promise as antipsychotic agents. The compound’s nitro group also participates in bioorthogonal reactions, enabling targeted drug delivery systems.

特性

IUPAC Name |

2-(5-methyl-4-nitropyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPATAJWIBDNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Pyrazole Core and Nitro Substitution

The pyrazole ring with a nitro substituent at the 4-position and a methyl group at the 5-position can be synthesized by condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds, followed by nitration.

General Pyrazole Formation: Condensation of hydrazine with 1,3-diketones or β-ketoesters under reflux or microwave irradiation yields substituted pyrazoles. For example, 3,5-dimethyl-4-nitro-1H-pyrazole derivatives have been synthesized by reacting appropriate hydrazines with nitro-substituted diketones or via nitration of methylated pyrazoles.

Nitration: Introduction of the nitro group at the 4-position is achieved by controlled nitration of the pyrazole ring, often using nitric acid or nitrating agents under mild conditions to avoid ring degradation.

Representative Synthetic Route

A typical synthetic sequence is as follows:

Synthesis of 5-methyl-4-nitro-1H-pyrazole: Starting from 1,3-diketones and hydrazine derivatives, followed by nitration.

Alkylation of Pyrazole Nitrogen: Reaction of the pyrazole with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetone or DMF) to yield methyl (5-methyl-4-nitro-1H-pyrazol-1-yl)acetate.

Hydrolysis: Acidic or basic hydrolysis of the methyl ester to obtain (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Alternative Methods and Improvements

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate pyrazole ring formation and condensation steps, improving yields and reducing reaction times.

Modified Mannich Reaction: For related pyrazole derivatives, a modified Mannich reaction involving formaldehyde and amines has been employed to introduce substituents on the pyrazole ring, which could be adapted for acetic acid side chain introduction.

Use of Sulfenyl Halide Reagents: For 1-aryl-5-alkyl pyrazole compounds, sulfenyl halide reagents react with 1,3-diketones to form intermediates that cyclize to pyrazoles, offering a route to substituted pyrazoles that might be modified for nitro and acetic acid substitutions.

Data Table: Summary of Key Preparation Steps and Conditions

Analytical and Research Findings

NMR Spectroscopy: Proton NMR confirms the presence of methyl groups at 5-position and methylene protons adjacent to nitrogen, with characteristic chemical shifts for the pyrazole ring and nitro substituent.

IR Spectroscopy: Nitro group vibrations appear around 1560 and 1340 cm⁻¹, while carboxylic acid groups show broad O–H stretches near 3400 cm⁻¹ and C=O stretches near 1700 cm⁻¹.

Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (~185 g/mol for methyl ester, slightly higher for acid form).

Yields and Purity: Optimized conditions yield the target compound in moderate to high yields (60-90%), with purity confirmed by chromatographic and spectroscopic methods.

化学反応の分析

Types of Reactions: (5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).

Condensation: Aldehydes or ketones, basic or acidic conditions.

Major Products Formed:

Reduction: 5-Methyl-4-amino-1H-pyrazol-1-yl)acetic acid.

Esterification: Esters of this compound.

Condensation: Schiff bases derived from this compound.

科学的研究の応用

Medicinal Chemistry

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid has been identified as a potential lead compound in drug development due to its ability to interact with various biological targets. Research indicates that derivatives of this compound exhibit significant pharmacological activities, including:

-

Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Table 1: Cytotoxicity of Pyrazole Derivatives

Compound Cell Line IC (µg/mL) Activity Level 7f A549 193.93 Moderate 7a A549 208.58 Moderate 7e A549 >371.36 Weak Positive Control A549 371.36 Reference - Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to the development of novel derivatives with enhanced biological activities.

Anticancer Activity Study

A notable study investigated the effects of this compound on human tumor cell lines. The results indicated a significant reduction in cell viability at varying concentrations, supporting its potential as an anticancer agent.

Anti-inflammatory Research

In another case study, researchers explored the anti-inflammatory properties of pyrazole derivatives derived from this compound. The study highlighted the compound's ability to inhibit cytokine production in vitro, reinforcing its therapeutic potential in inflammatory conditions .

作用機序

The mechanism of action of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

類似化合物との比較

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid and related compounds:

Key Observations:

- Substituent Effects: The nitro group in the target compound enhances electrophilicity compared to the amino group in , which is electron-donating. This difference influences reactivity in substitution reactions and biological target interactions. Bromine in 12a and fluoro in 12h introduce halogenic effects, altering electronic properties and binding affinities in drug-receptor interactions.

Acid Moieties :

Elemental Analysis Comparison:

Spectroscopic Data:

生物活性

(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of both a nitro group and an acetic acid moiety, provides it with distinct chemical properties that contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O3, and its structure includes a pyrazole ring which is essential for its biological activity. The presence of the nitro group enhances its reactivity, allowing it to participate in various biochemical interactions.

Target Enzymes

Research indicates that this compound primarily targets succinate dehydrogenase (SDH) , a key enzyme in the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to potential cytotoxic effects in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The inhibition of SDH affects several metabolic pathways:

- Energy Metabolism : Disruption in the TCA cycle results in decreased ATP production.

- Reactive Oxygen Species (ROS) Production : Inhibition can lead to an increase in ROS, contributing to oxidative stress within cells.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. For instance:

- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT116), with IC50 values ranging from 1.82 to 5.55 μM .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 2.86 |

| HepG2 | 1.82 |

| HCT116 | 5.55 |

Anti-inflammatory and Antimicrobial Activities

Research has also suggested potential anti-inflammatory and antimicrobial properties:

- The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

- Preliminary studies indicate activity against certain bacterial strains, although further research is needed to fully characterize these effects .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the pyrazole scaffold, where modifications led to enhanced biological activity against specific cancer types. These derivatives exhibited improved pharmacokinetic properties while retaining potent anticancer activities .

Q & A

Q. What synthetic routes are recommended for (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, and how can yield/purity be optimized?

A common approach involves cyclocondensation of ethyl acetoacetate with nitro-substituted hydrazines, followed by functionalization. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . To optimize yield:

- Use microwave-assisted synthesis for faster cyclization and reduced side reactions.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove nitro-reduction byproducts.

- Characterize intermediates (e.g., nitro groups) via FT-IR (stretching at ~1520 cm⁻¹ for NO₂) and ¹H NMR (pyrazole ring protons at δ 6.5–8.0 ppm) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Single-crystal X-ray diffraction : Resolve nitro group orientation and acetic acid side-chain conformation. Use SHELXL for refinement, leveraging its robust handling of disordered nitro groups and hydrogen bonding .

- ¹³C NMR : Confirm carboxylate resonance (δ ~170 ppm) and nitro-substituted pyrazole carbons (δ ~140–150 ppm) .

- DFT calculations : Compare experimental IR/NMR data with theoretical spectra (B3LYP/6-311++G** basis set) to validate tautomeric forms .

Advanced Research Questions

Q. How does the nitro group at the 4-position influence electronic properties and biological activity?

The nitro group:

- Enhances electrophilicity : Stabilizes charge-transfer complexes, as shown in DFT studies of similar nitro-pyrazoles (HOMO-LUMO gap reduction by ~0.5 eV) .

- Modulates bioactivity : Nitro derivatives exhibit enhanced antimicrobial activity (e.g., MIC ~8 µg/mL against S. aureus) compared to non-nitro analogs, likely due to redox cycling and reactive oxygen species generation .

- Affords hydrogen bonding : In crystallographic studies, the nitro group participates in intermolecular H-bonds (N–O⋯H–C distances ~2.8 Å), influencing crystal packing .

Q. What computational strategies are recommended for studying reactivity and intermolecular interactions?

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enoyl-ACP reductase). The nitro group’s electronegativity improves binding affinity (~2 kcal/mol lower ΔG vs. methyl analogs) .

- Molecular dynamics (MD) simulations : Simulate solvation effects in aqueous/DMSO mixtures (AMBER force field) to assess stability of the carboxylate moiety.

- Charge density analysis : Employ multipole refinement (via XD2006) to map electrostatic potential surfaces, critical for understanding nitro group reactivity .

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed using SHELX software?

- Disordered nitro groups : Apply PART and SUMP instructions in SHELXL to model split positions, with occupancy ratios refined isotropically .

- Twinning : Use TWIN/BASF commands for high-resolution data (e.g., R₁ < 5% for pseudo-merohedral twins).

- Hydrogen bonding : Generate H-bond tables with SHELXPRO to analyze carboxylate-nitro interactions, critical for supramolecular assembly .

Data Contradictions and Resolution

- Synthetic yields : Some protocols report 60–70% yields , while scaled-up methods (e.g., flow chemistry) achieve >85% . Contradictions arise from side reactions during nitration; optimize by controlling temperature (<0°C during HNO₃ addition).

- Bioactivity variance : Nitro derivatives show inconsistent MIC values across studies (e.g., 8–32 µg/mL), likely due to strain-specific efflux pump expression. Validate via efflux inhibitor co-administration assays .

Methodological Best Practices

- Crystallization : Use slow evaporation (acetonitrile/water, 3:1) to obtain diffraction-quality crystals.

- Titration of reactive groups : Quantify nitro content via UV-Vis (λₘₐₓ ~270 nm, ε ~10⁴ M⁻¹cm⁻¹) .

- Safety protocols : Handle nitro intermediates with explosion-proof equipment (risk of exothermic decomposition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。